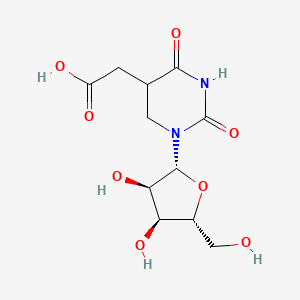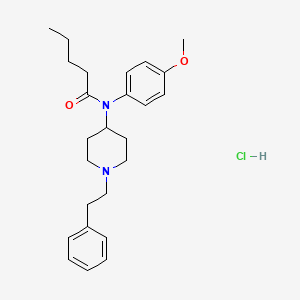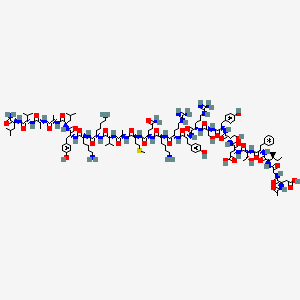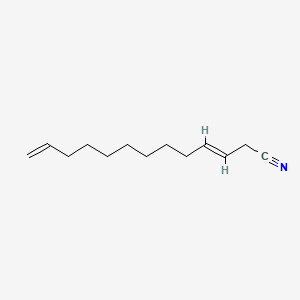
cyclopenta-1,3-diene;osmium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;osmium(2+) is a coordination compound where the cyclopenta-1,3-diene ligand is bonded to an osmium ion with a +2 oxidation state. This compound is part of a broader class of organometallic compounds known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;osmium(2+) typically involves the reaction of osmium tetroxide with cyclopenta-1,3-diene under controlled conditions. One common method includes the reduction of osmium tetroxide in the presence of cyclopenta-1,3-diene, often using a reducing agent such as hydrogen gas or a metal hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures that facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;osmium(2+) is less common due to the specialized nature of the compound. when produced, it follows similar synthetic routes as in laboratory settings but on a larger scale, with stringent controls on reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-1,3-diene;osmium(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or to elemental osmium.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other cyclopentadienyl derivatives or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield osmium tetroxide, while reduction could produce osmium metal or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;osmium(2+) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity and toxicity.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;osmium(2+) involves its ability to coordinate with various ligands and substrates, facilitating chemical transformations. The osmium center can undergo changes in oxidation state, which is crucial for its catalytic activity. The cyclopenta-1,3-diene ligand stabilizes the osmium ion and can participate in electron transfer processes, enhancing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopenta-1,3-diene;ruthenium(2+)
- Cyclopenta-1,3-diene;iron(2+)
- Cyclopenta-1,3-diene;rhodium(2+)
Uniqueness
Cyclopenta-1,3-diene;osmium(2+) is unique due to the specific properties imparted by the osmium ion, such as its high oxidation states and ability to form stable complexes. Compared to similar compounds with other transition metals, it often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C10H2Os-8 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;osmium(2+) |
InChI |
InChI=1S/2C5H.Os/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI-Schlüssel |
NHMZGLOOGCTKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Os+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(alphaS)-3'-chloro-alpha-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1'-biphenyl]-4-propanoicacid,monosodiumsalt](/img/structure/B12350212.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-thiolate](/img/structure/B12350216.png)




![5-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[2-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-phenylethyl)amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-(2-aminopropanoylamino)-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12350232.png)
![2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12350243.png)

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
